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Compound of Interest

Compound Name: trans-4,4-Dimethyl-2-pentene

CAS No.: 26232-98-4

Cat. No.: B1618803

Get Quote

Content Type: Technical Whitepaper Target Audience: Structural Chemists, Computational

Chemists, and Drug Discovery Scientists

Executive Summary
This guide provides a rigorous conformational analysis of trans-4,4-dimethyl-2-pentene (CAS

690-08-4), a critical model system for understanding steric transmission in acyclic alkenes.

Unlike its cis isomer, which suffers from severe steric clash between the terminal methyl and

tert-butyl groups, the trans isomer serves as a probe for Allylic 1,3 (A(1,3)) strain and the

rotational dynamics of bulky quaternary centers adjacent to

-systems. This document details the energetic landscape, spectroscopic validation strategies,
and experimental protocols required to characterize its rotameric preferences.

Molecular Architecture & Steric Environment
Structural Definition
The molecule consists of a rigid trans-disubstituted alkene core (
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) flanked by a methyl group at

and a bulky tert-butyl group at

.

IUPAC Name: (E)-4,4-dimethylpent-2-ene[1]

Key Structural Feature: The

bond connecting the alkene to the tert-butyl group (

).

The Conformational Problem
The primary degree of freedom is the rotation around the

bond. While the tert-butyl group is often treated as a "spherical" substituent in lower-resolution
models, high-precision analysis reveals distinct rotamers.

The steric environment is defined by the interaction between the vinylic hydrogen at

and the methyl groups of the tert-butyl moiety.

Interaction Type Involved Atoms Consequence

Vicinal Repulsion vs.
Determines the global

minimum dihedral angle.

A(1,3) Strain vs.
Minimized in trans isomer

compared to cis.

Geminal Repulsion vs.
Negligible; standard alkene

geometry.

Theoretical Ground State
Based on physical organic principles, the ground state conformation of a tert-butyl group

attached to a double bond avoids the "eclipsed" geometry (where a
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bond of the t-butyl group is syn-periplanar to the

bond).

Instead, the preferred conformation is often bisected or slightly skewed, where the vinylic

bond eclipses one of the

bonds of the tert-butyl group to minimize the interaction with the larger

-cloud, or the

bond bisects a

angle.

Computational Analysis Workflow
To rigorously determine the rotational barrier, a Potential Energy Surface (PES) scan is

required. The following workflow outlines the standard computational protocol using DFT

(Density Functional Theory).

Computational Pipeline (Graphviz)

Input Structure
(trans-4,4-dimethyl-2-pentene)

Geometry Optimization
(B3LYP/6-31G* or ωB97X-D)
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Dihedral C2-C3-C4-C(Me)

 Increment 10°

Locate Transition State
(Rotational Maxima) Identify Max

Boltzmann Population
Analysis

 Identify Min

Frequency Calculation
(Verify imaginary freqs)

Click to download full resolution via product page

Figure 1: Computational workflow for determining the rotational barrier and ground state

geometry.

Expected Energetics
Rotational Barrier: The barrier for rotation of the tert-butyl group is expected to be 1.5 – 2.5

kcal/mol. This is relatively low, implying free rotation at room temperature (
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), but detectable broadening at low temperatures (

).

Global Minimum: The conformation where a methyl group of the tert-butyl moiety is syn-

periplanar to the vinylic hydrogen (

) is generally preferred over the conformation where a methyl is syn-periplanar to the double
bond.

Spectroscopic Validation (NMR & NOE)[2]
While computational models provide predictions, NMR spectroscopy provides physical proof of

the conformation.

1H NMR Characteristics
The trans stereochemistry is validated by the coupling constant of the vinylic protons.

Proton

Chemical Shift
(

)

Multiplicity

Coupling
Constant (

)

Interpretation

H-C2 ~5.4 - 5.6 ppm
dq (doublet of

quartets)

Definitive for

trans geometry.

H-C3 ~5.2 - 5.4 ppm d (doublet)

Coupled to H-C2;

broadened by t-

Bu?

t-Butyl ~1.0 - 1.2 ppm s (singlet) N/A

9 equivalent

protons (rapid

rotation).

Me-C1 ~1.6 - 1.7 ppm d (doublet) Coupled to H-C2.

NOE Logic for Conformational Locking
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Nuclear Overhauser Effect (NOE) spectroscopy is the gold standard for determining spatial

proximity. In the trans isomer, specific correlations confirm the structure and the time-averaged

position of the tert-butyl group.

t-Butyl (C4)

H-Vinyl (C3)

Strong (Proximal)

Methyl (C1)

Absent (Anti-periplanar)

H-Vinyl (C2)

Weak (Trans)

Strong (Proximal)

Click to download full resolution via product page

Figure 2: Expected NOE correlations. The absence of a correlation between the t-Butyl group

and the C1-Methyl group confirms the trans geometry.

Experimental Protocols
Protocol: Synthesis via Dehydration
If the compound is not sourced commercially, it is best synthesized via the acid-catalyzed

dehydration of the corresponding alcohol.

Reagents: 4,4-dimethyl-2-pentanol,

(cat.), Molecular Sieves.

Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
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Reaction: Dissolve 4,4-dimethyl-2-pentanol in benzene or toluene. Add catalytic

concentrated

.

Reflux: Heat to reflux. Monitor water collection in the trap.

Isolation: Wash the organic layer with

(aq), dry over

, and concentrate.

Purification: Distill fractionally. The trans isomer typically has a higher boiling point than the

cis isomer (due to better packing/symmetry), though they are close. GC-MS is required to

verify isomeric purity.

Protocol: Variable Temperature (VT) NMR
To observe the slowing of the tert-butyl rotation (if accessible):

Solvent: Use

(Freon mixtures may be needed for

).

Standard: Toluene-

for temperature calibration.

Acquisition:

Start at 298 K. Acquire reference spectrum.

Cool in 20 K decrements to 173 K.

Monitor the tert-butyl singlet. Broadening indicates the onset of coalescence, allowing

calculation of
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via the Eyring equation.

Implications for Drug Design
Understanding the conformational behavior of trans-4,4-dimethyl-2-pentene provides two key

insights for medicinal chemistry:

The "Anchor" Effect: A tert-butyl group acts as a conformational anchor. In drug design,

replacing a flexible alkyl chain with a tert-butyl group can rigidify a nearby rotatable bond

(like the alkene axis here) through A(1,3) strain, potentially locking a pharmacophore in a

bioactive conformation.

Metabolic Stability: The steric bulk of the tert-butyl group protects the adjacent double bond

from metabolic epoxidation by P450 enzymes compared to less hindered alkenes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1618803?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

